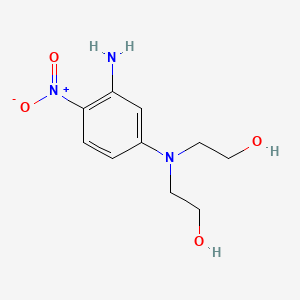
Ethanol, 2,2'-((3-amino-4-nitrophenyl)imino)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2,2’-((3-amino-4-nitrophenyl)imino)bis- is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethanol backbone with an imino linkage to a 3-amino-4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-((3-amino-4-nitrophenyl)imino)bis- typically involves the reaction of 3-amino-4-nitroaniline with ethanol under specific conditions. The reaction is facilitated by the presence of a catalyst, often an acid or base, to promote the formation of the imino linkage. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-((3-amino-4-nitrophenyl)imino)bis- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
Ethanol, 2,2’-((3-amino-4-nitrophenyl)imino)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethanol, 2,2’-((3-amino-4-nitrophenyl)imino)bis- exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the compound’s structure and the nature of its interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Ethanol, 2,2’-((4-amino-3-nitrophenyl)imino)bis-
- Ethanol, 2,2’-((4-(methylamino)-3-nitrophenyl)imino)bis-
- Ethanol, 2,2’-((4-(2-chloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bis-
Uniqueness
Ethanol, 2,2’-((3-amino-4-nitrophenyl)imino)bis- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
104752-47-8 |
|---|---|
Molecular Formula |
C10H15N3O4 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
2-[3-amino-N-(2-hydroxyethyl)-4-nitroanilino]ethanol |
InChI |
InChI=1S/C10H15N3O4/c11-9-7-8(1-2-10(9)13(16)17)12(3-5-14)4-6-15/h1-2,7,14-15H,3-6,11H2 |
InChI Key |
JJQWDJZHBBOPDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N(CCO)CCO)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















